molecular formula C13H8F3N3O2 B2793518 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide CAS No. 861212-52-4

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2793518
CAS No.: 861212-52-4
M. Wt: 295.221
InChI Key: TZOCYEBNJPEKHJ-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methyl group, an isoxazole ring, and a trifluoromethyl group attached to a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions using a suitable catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent, such as trifluoromethyl iodide, under appropriate reaction conditions.

    Formation of the Benzenecarboxamide Core: The final step involves the coupling of the isoxazole derivative with a benzenecarboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound may confer different chemical and biological properties.

    N-(4-cyano-3-methyl-5-isoxazolyl)-2-chlorobenzenecarboxamide: This compound has a chlorine atom instead of a trifluoromethyl group. The trifluoromethyl group in this compound may enhance its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-7-9(6-17)12(21-19-7)18-11(20)8-4-2-3-5-10(8)13(14,15)16/h2-5H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCYEBNJPEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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